molecular formula C20H13ClF3N3O B15023294 2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15023294
M. Wt: 403.8 g/mol
InChI Key: XXIUIZOTLWXVSF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Cyclization: The intermediate is then cyclized to form the pyrazolo[1,5-a]pyrimidine core.

    Functionalization: Introduction of the 4-chlorophenyl, 3-methoxyphenyl, and trifluoromethyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interaction with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance its binding affinity and metabolic stability, while the aromatic rings could facilitate interactions with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
  • 2-(4-Methoxyphenyl)-5-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

The presence of the trifluoromethyl group in 2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine distinguishes it from other similar compounds, potentially offering unique biological activities and improved pharmacokinetic properties.

Properties

Molecular Formula

C20H13ClF3N3O

Molecular Weight

403.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H13ClF3N3O/c1-28-15-4-2-3-13(9-15)16-10-18(20(22,23)24)27-19(25-16)11-17(26-27)12-5-7-14(21)8-6-12/h2-11H,1H3

InChI Key

XXIUIZOTLWXVSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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